
5-(2-Bromoprop-2-en-1-yl)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromoprop-2-en-1-yl)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one: is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a bromine atom attached to a prop-2-en-1-yl group, which is further connected to a dioxolane ring. The compound also features a phenyl group and two methyl groups attached to the dioxolane ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoprop-2-en-1-yl)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of a prop-2-en-1-yl precursor, followed by cyclization to form the dioxolane ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Substitution: Formation of substituted dioxolanes.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
Industry:
Mécanisme D'action
The mechanism of action of 5-(2-Bromoprop-2-en-1-yl)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the dioxolane ring can undergo ring-opening reactions under acidic or basic conditions. The phenyl group imparts hydrophobic character, influencing the compound’s solubility and reactivity. The exact molecular pathways and targets depend on the specific application and conditions used .
Comparaison Avec Des Composés Similaires
- 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one
- (2-Bromoprop-2-en-1-yl)(prop-2-en-1-yl)amine
- {[(2-Bromoprop-2-en-1-yl)oxy]methyl}benzene
Comparison:
- Structural Differences: While these compounds share the 2-bromoprop-2-en-1-yl group, they differ in the other functional groups attached, such as the presence of a dioxolane ring, oxolan ring, or benzene ring.
- Reactivity: The presence of different functional groups affects their reactivity and the types of reactions they undergo. For example, the dioxolane ring in 5-(2-Bromoprop-2-en-1-yl)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one imparts unique reactivity compared to the oxolan ring in 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one.
Propriétés
Numéro CAS |
830341-91-8 |
|---|---|
Formule moléculaire |
C14H15BrO3 |
Poids moléculaire |
311.17 g/mol |
Nom IUPAC |
5-(2-bromoprop-2-enyl)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C14H15BrO3/c1-10(15)9-14(11-7-5-4-6-8-11)12(16)17-13(2,3)18-14/h4-8H,1,9H2,2-3H3 |
Clé InChI |
CMOCEWVOLHXEOM-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=O)C(O1)(CC(=C)Br)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


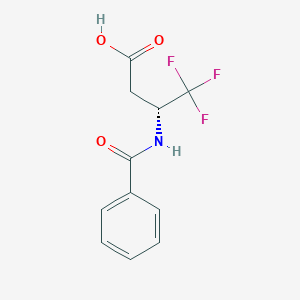
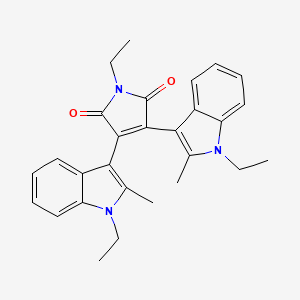
![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
![N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide](/img/structure/B14207656.png)
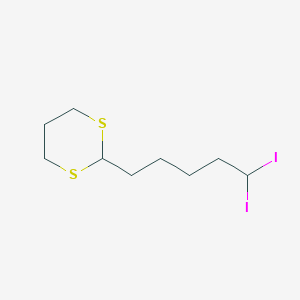
![3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14207663.png)
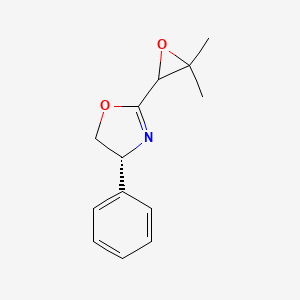
![(7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)methanol](/img/structure/B14207665.png)
![Silane, trimethyl[(1R)-1-[2-[(4-methylphenyl)thio]phenyl]ethoxy]-](/img/structure/B14207668.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl-](/img/structure/B14207670.png)
![[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene](/img/structure/B14207683.png)
![2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14207684.png)
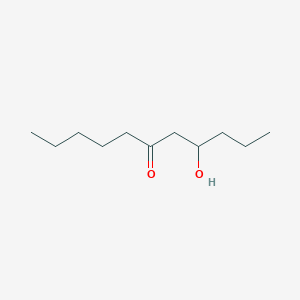
![2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B14207695.png)
